molecular formula C10H14BNO3 B1303770 4-(N-Isopropylaminocarbonyl)phenylboronic acid CAS No. 397843-67-3

4-(N-Isopropylaminocarbonyl)phenylboronic acid

Cat. No.: B1303770
CAS No.: 397843-67-3
M. Wt: 207.04 g/mol
InChI Key: GBCSEYKTZAKRMT-UHFFFAOYSA-N
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Description

4-(N-Isopropylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H14BNO3 It is a boronic acid derivative that features a phenyl ring substituted with an isopropylaminocarbonyl group and a boronic acid moiety

Biochemical Analysis

Biochemical Properties

4-(N-Isopropylaminocarbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it valuable in the study of enzyme interactions and protein modifications. The compound interacts with enzymes such as proteases and glycosidases, forming stable complexes that can inhibit or modulate their activity. Additionally, this compound can bind to proteins and other biomolecules, affecting their structure and function through covalent modifications .

Cellular Effects

In cellular systems, this compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in cell function and behavior. For example, it may inhibit the activity of kinases or phosphatases, resulting in changes in phosphorylation states and downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the compound can inhibit proteases by binding to their active sites, preventing substrate access and catalytic activity. Similarly, it can activate or inhibit other enzymes by forming covalent modifications that alter their conformation and function. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in organ function. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the kidneys. These metabolic processes can affect the compound’s bioavailability and overall efficacy in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution to specific organelles .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular function. These localization patterns can influence the compound’s activity and overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Isopropylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with isopropyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N-Isopropylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions, typically in solvents like toluene or ethanol.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(N-Isopropylaminocarbonyl)phenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.

    Industry: The compound is utilized in the development of advanced materials, including polymers and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylaminocarbonyl)phenylboronic acid
  • 4-(N-Boc-amino)phenylboronic acid
  • Phenylboronic acid

Uniqueness

4-(N-Isopropylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other boronic acids, it offers enhanced stability and selectivity in forming boronate esters, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCSEYKTZAKRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378483
Record name {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-67-3
Record name {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Isopropylaminocarbonyl)phenylboronic acid
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